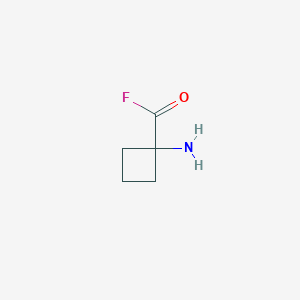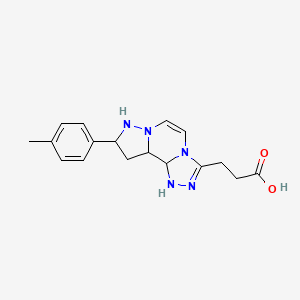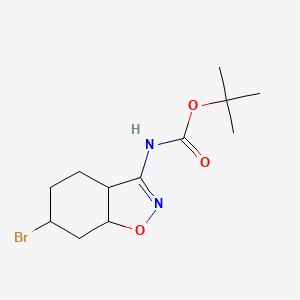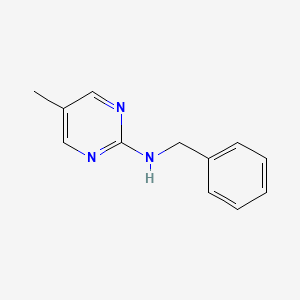
1-Aminocyclobutane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclobutane-1-carbonyl fluoride is an organic compound with the molecular formula C5H8FNO. It is a derivative of cyclobutane, featuring an amino group and a carbonyl fluoride group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Aminocyclobutane-1-carbonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of 1-aminocyclobutane-1-carboxylic acid. This process typically employs reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the carboxyl group with a carbonyl fluoride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) to achieve the desired fluorination .
Análisis De Reacciones Químicas
Types of Reactions
1-Aminocyclobutane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl fluoride group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include nitroso and nitro compounds.
Aplicaciones Científicas De Investigación
1-Aminocyclobutane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-aminocyclobutane-1-carbonyl fluoride involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: This compound is structurally similar but lacks the fluorine atom.
1-Aminocyclopropane-1-carboxylic acid: Another analog with a smaller ring structure.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring but have different functional groups.
Uniqueness
1-Aminocyclobutane-1-carbonyl fluoride is unique due to the presence of both an amino group and a carbonyl fluoride group on the cyclobutane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C5H8FNO |
|---|---|
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
1-aminocyclobutane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H8FNO/c6-4(8)5(7)2-1-3-5/h1-3,7H2 |
Clave InChI |
NWBAQVYKHWUCDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)
![N-ethyl-6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272462.png)

![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)

![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12272521.png)


